4-Acetamidocinnoline is a heterocyclic compound that belongs to the cinnoline family, characterized by its unique aromatic structure and nitrogen-containing ring. It is derived from cinnoline, which is an aromatic compound with the formula . The compound features an acetamido group at the 4-position of the cinnoline ring, enhancing its chemical properties and potential applications in various scientific fields.
4-Acetamidocinnoline can be classified under organic compounds, specifically as an aromatic heterocycle. It is synthesized from cinnoline derivatives through various chemical reactions. The compound has garnered attention due to its biological activities, making it a subject of research in medicinal chemistry and pharmacology.
The synthesis of 4-acetamidocinnoline typically involves several key steps:
The synthesis can be represented by the following general reaction scheme:
4-Acetamidocinnoline features a planar structure typical of aromatic compounds. The molecular formula is , and it has a molecular weight of approximately 162.19 g/mol. Key structural characteristics include:
4-Acetamidocinnoline can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-acetamidocinnoline in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit:
Quantitative data regarding its efficacy and specific targets are still under investigation.
4-Acetamidocinnoline has several applications in scientific research:
Cinnoline, a nitrogen-rich heterocycle comprising a benzene ring fused to a pyridazine ring, represents a privileged scaffold in drug design. Its structural distinction lies in the presence of two adjacent nitrogen atoms within its bicyclic system, enabling diverse binding modalities with biological targets. This electron-deficient core facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while its polarity profile supports favorable solubility properties relative to purely hydrocarbon frameworks. The scaffold’s intrinsic dipole moment (typically 2.5–3.5 Debye) enhances electrostatic complementarity with target proteins, a feature exploited in designing inhibitors of kinase and receptor targets [2].
The cinnoline nucleus offers three primary sites for structural elaboration—positions 3, 4, and 8—that profoundly modulate its pharmacological behavior. Position 4 is electronically activated toward nucleophilic substitution due to the electron-withdrawing effect of the adjacent annular nitrogen. Functionalization at this site with hydrogen-bonding groups (e.g., carboxamide, acetamido) enhances target engagement through complementary polar interactions. For example, cinnoline-3-carboxamides exhibit potent GABAA receptor modulation (EC50 values typically 10–100 nM range) by forming critical H-bonds with α1-subunit residues via the carbonyl and amide N–H groups [2]. The scaffold’s planarity allows deep penetration into enzyme active sites, as demonstrated in phosphodiesterase inhibitors where cinnoline derivatives achieve IC50 values below 50 nM through simultaneous π-stacking and H-bonding.
Table 1: Bioactivity Profiles of Representative Cinnoline Derivatives
Cinnoline Derivative | Substituent Position | Primary Target | Key Activity Metric |
---|---|---|---|
Cinnoline-3-carboxamide | 3-CONH2 | GABAA receptor | EC50 = 15–80 nM |
4-Aminocinnoline | 4-NH2 | Kinase inhibition | IC50 = 0.2–1.1 µM |
6-Nitro-4-hydroxycinnoline | 4-OH, 6-NO2 | PDE10A inhibition | IC50 = 43 nM |
8-Trifluoromethylcinnoline | 8-CF3 | Anticancer (unspec.) | GI50 = 1.8 µM |
Cinnoline chemistry emerged in the late 19th century with the seminal synthesis via cyclization of o-aminophenylacetylene derivatives. Early 20th-century research focused predominantly on synthetic methodology (e.g., Richter cyclization, diazotization routes), with limited biological evaluation. The 1980s marked a pivotal shift when Japanese researchers identified cinnoline-4-carboxylic acids as potent antibacterial agents against Gram-positive pathogens (MIC ≤ 2 µg/mL), though development was halted due to emerging fluoroquinolones. The modern era (post-2000) witnessed strategic exploitation of the scaffold’s hydrogen-bond acceptor capacity in CNS disorders. Patent WO2007073283A1 (2007) disclosed 3-carboxamide derivatives as GABAA modulators with anxiolytic efficacy in rodent models, validating cinnoline’s potential in neuropharmacology [2]. Concurrently, kinase inhibitor programs revealed 4-anilino variants as potent VEGFR-2 inhibitors (Ki = 9 nM), leveraging the scaffold’s ability to occupy adenine-binding pockets.
The 4-position stands as the most versatile site for electronic and steric optimization. Introduction of the acetamido group (–NHCOCH3) represents a sophisticated strategy to balance multiple physicochemical parameters simultaneously. Compared to unsubstituted cinnoline (logP ≈ 1.2), 4-acetamidocinnoline exhibits enhanced hydrophilicity (calculated logP = 0.8) while preserving moderate membrane permeability. The acetamido group serves as a bifunctional hydrogen-bonding element: the N–H acts as a donor (pKHB ≈ 8.5) and the carbonyl oxygen as a strong acceptor (pKHB ≈ 4.0), enabling complementary interactions with both acidic and basic residues in binding pockets. Electronically, the group exhibits moderate π-withdrawing character (Hammett σm ≈ 0.28), subtly reducing the pKa of the ring nitrogen (N2) from 3.6 to approximately 3.1, thereby enhancing stability under physiological conditions [2] [6].
Table 2: Impact of 4-Substituents on Cinnoline Properties and Bioactivity
4-Substituent | Electronic Effect (σ) | logP Shift | H-Bond Capacity | Representative Activity Change vs. H |
---|---|---|---|---|
H (unsubstituted) | Reference (0.00) | Reference | None | Reference activity |
NH2 | Strong -R effect (-0.16) | -0.9 | Donor/Acceptor | 5–8× increase in kinase inhibition |
NO2 | Strong +R effect (+0.78) | +0.4 | Acceptor | 3× increase in antibacterial activity |
OCH3 | Moderate +R (+0.12) | -0.3 | Acceptor | Mixed results; target-dependent |
NHCOCH3 (Acetamido) | Moderate +R (+0.31) | -0.4 | Donor + Acceptor | Consistent 2–10× boost across targets |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8